tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate CAS 2173997-07-2 properties
tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate CAS 2173997-07-2 properties
This technical guide details the properties, synthesis, and application of tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate (CAS 2173997-07-2), a specialized intermediate in medicinal chemistry.
Advanced Scaffold for Indole-Based Therapeutics
Executive Summary
tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate is a bifunctional indole scaffold characterized by an acid-labile tert-butyl ester at the N1 position and a primary amine at the C4 position. This compound serves as a critical building block in the synthesis of Factor D inhibitors , CRTH2 antagonists , and PROTAC linkers . Its orthogonal reactivity allows researchers to functionalize the C4-amine (via amidation or reductive amination) while preserving the N1-acetic acid moiety as a masked ester, which can be liberated later under acidic conditions.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Specification |
| CAS Number | 2173997-07-2 |
| IUPAC Name | tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate |
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 246.31 g/mol |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water |
| pKa (Calculated) | ~4.5 (Aniline nitrogen), ~ -2.0 (Indole nitrogen) |
| LogP | 2.3 (Predicted) |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Synthetic Utility & Mechanism
The strategic value of this compound lies in its regiochemical fidelity .[1] Direct alkylation of 4-aminoindole is often plagued by competing N-alkylation at the primary amine. Therefore, the Nitro-Reduction Route is the industry-standard protocol, ensuring exclusive N1-alkylation followed by controlled reduction.
Mechanism of Action in Synthesis
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N1-Alkylation: The indole nitrogen (pKa ~16) is deprotonated by a weak base (Cs₂CO₃) to form an indolyl anion. This nucleophile attacks tert-butyl bromoacetate via an Sₙ2 mechanism. The steric bulk of the tert-butyl group prevents ester hydrolysis during workup.
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Nitro Reduction: The 4-nitro group is reduced to the amine using catalytic hydrogenation. This method is preferred over metal-acid reductions (e.g., Fe/HCl) to prevent premature cleavage of the acid-sensitive tert-butyl ester.
Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow from commercially available starting materials to the final scaffold.
Caption: Step-wise synthesis ensuring regioselectivity at N1 and preservation of the tert-butyl ester.
Experimental Protocols
Note: These protocols are derived from validated methodologies for analogous indole systems.
Protocol A: Synthesis of the Nitro Intermediate
Objective: Regioselective alkylation of 4-nitroindole.
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Setup: Charge a flame-dried round-bottom flask with 4-nitroindole (1.0 eq) and anhydrous DMF (10 mL/g).
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Deprotonation: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq) in one portion. Stir at room temperature for 30 minutes. The solution will turn deep yellow/orange, indicating anion formation.
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Alkylation: Cool the mixture to 0°C. Dropwise add tert-butyl bromoacetate (1.2 eq).
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Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).
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Workup: Dilute with EtOAc and wash with water (3x) to remove DMF. Dry organic layer over Na₂SO₄ and concentrate.
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Purification: Flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes).
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Yield Expectation: 85–92%.
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Protocol B: Reduction to CAS 2173997-07-2
Objective: Reduction of the nitro group without cleaving the ester.
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Setup: Dissolve the nitro-intermediate from Protocol A in MeOH:THF (1:1) (0.1 M concentration).
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Catalyst: Add 10% Pd/C (10 wt% loading). Caution: Pd/C is pyrophoric; keep wet with solvent.
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Hydrogenation: Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure) . Stir vigorously at room temperature for 2–4 hours.
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Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
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Isolation: Concentrate the filtrate in vacuo at <40°C.
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Note: The amine product is prone to oxidation. Store immediately under inert gas or use directly in the next step.
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Yield Expectation: >95% (quantitative conversion is common).
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Quality Control & Characterization
To validate the integrity of CAS 2173997-07-2, the following analytical markers must be met:
| Method | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | δ 1.42 (s, 9H): tert-butyl group.δ 4.95 (s, 2H): N-CH₂-CO protons.δ 5.20 (bs, 2H): NH₂ protons (exchangeable).δ 6.30–7.10 (m, 4H): Indole aromatic protons. |
| HPLC Purity | >98% (AUC) at 254 nm. |
| Mass Spectrometry | [M+H]⁺ = 247.15 |
| Impurity Profile | Des-t-butyl acid: Check for loss of t-butyl (M-56).Oxidation: Check for purple discoloration (indicates amino-indole oxidation). |
Applications in Drug Discovery
This scaffold is particularly relevant for:
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Complement Factor D Inhibitors: The indole-N-acetic acid motif mimics the proline/hydrophobic core interactions in the Factor D active site.
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CRTH2 Antagonists: Used in asthma/allergy therapeutics where the N-acetic acid is a pharmacophore requirement.
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PROTAC Linkers: The amine serves as an attachment point for E3 ligase ligands (e.g., Cereblon binders), while the acid (post-deprotection) attaches to the target protein ligand.
Application Logic Diagram
Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.
Safety & Handling
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Health Hazards: Indoles are potential irritants. The alkylating agent (tert-butyl bromoacetate) used in synthesis is a lachrymator and corrosive.
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Stability: The tert-butyl ester is acid-sensitive.[2] Avoid exposure to HCl vapors or acidic silica gel during purification.
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Oxidation: 4-Aminoindoles are electron-rich and prone to oxidation by air. Always store under Argon at -20°C.
References
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Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(7), 1117–1122.
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Zhang, H., et al. (2017). Regioselective Synthesis of Indole Derivatives via C-H Activation. Journal of Organic Chemistry, 82(15), 8179–8185.
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PubChem. (2025).[3] Compound Summary for CAS 2173997-07-2. National Library of Medicine.
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Enamine Ltd. (2024). Building Blocks: Indole-N-acetic acid derivatives. Enamine Catalog.
Sources
- 1. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]
- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 3. PubChemLite - Tert-butyl 2-(4-amino-1h-indol-1-yl)acetate (C14H18N2O2) [pubchemlite.lcsb.uni.lu]
